Ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxo-propanoate
Description
Ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxo-propanoate (C21H25NO5, molecular weight 371.173 g/mol) is a nitrogen-containing ester derivative synthesized via multicomponent reactions. It features a 3,4-dimethoxyphenethylamino group attached to a propanoate backbone, yielding a yellow oil with moderate polarity (Rf = 0.26 in Et2O:PE = 8:2) . The compound’s synthesis involves reacting 2-(3,4-dimethoxyphenyl)ethylamine with diethyl 2-phenylmalonate, achieving a 53% isolated yield after flash chromatography .
Properties
IUPAC Name |
ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-4-21-15(18)10-14(17)16-8-7-11-5-6-12(19-2)13(9-11)20-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOGHGQVIZGVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NCCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801036995 | |
| Record name | Ethyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801036995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79641-41-1 | |
| Record name | Ethyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801036995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxo-propanoate typically involves the reaction of 3,4-dimethoxyphenethylamine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxo-propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethyl and amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxo-propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxo-propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd)
- Structure: Incorporates a quinoxalinone ring instead of the ethylamino group.
- Molecular Formula : C19H16N2O4 (336.34 g/mol).
- Properties : Solid (mp 164–166°C) with two carbonyl groups (IR: 1680 cm<sup>−1</sup> (C=O), 1655 cm<sup>−1</sup> (C=O)) .
- Key Difference: The quinoxalinone ring introduces π-conjugation and rigidity, contrasting with the flexible ethylamino group in the target compound.
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate
- Structure : Features a nitro group at the 3-position of the phenyl ring.
- Molecular Formula: C11H11NO5 (237.21 g/mol).
- Key Difference : The nitro group is strongly electron-withdrawing, reducing electron density at the carbonyl compared to the methoxy-substituted target compound .
Ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate
Physicochemical Properties
Biological Activity
Ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxo-propanoate, also known by its CAS number 94687-10-2, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 376.40 g/mol. It features several functional groups that contribute to its biological activity:
- Ester group : Contributes to the lipophilicity and absorption characteristics.
- Amino group : Potentially involved in receptor interactions.
- Methoxy groups : May enhance electron donation and influence binding affinity.
Antitumor Activity
Recent studies have highlighted the compound's potential antitumor properties. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study indicated that modifications in the phenyl ring structure could enhance activity against colon carcinoma cells (HCT-15) and other cancer types .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCT-15 | <10 | |
| Similar Compound A | Jurkat | <5 | |
| Similar Compound B | HT29 | <15 |
Antibacterial Activity
Preliminary investigations into the antibacterial properties of related compounds indicate that modifications in the aromatic systems can lead to enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been associated with increased antibacterial efficacy .
Case Studies
Several case studies have demonstrated the compound's potential applications:
- Study on Cancer Cell Lines : A series of derivatives were tested against various cancer cell lines, revealing that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
- Inflammation Model : In vivo models showed promising results where related compounds reduced inflammation markers significantly compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
